Bmib vs. Unsubstituted bimb in Manganese(II) Frameworks: Topological Control and Dimensionality Shift
Replacing bmib with its non-methylated analog, 1,4-bis(imidazol-1-yl)butane (bimb), results in a loss of control over network topology and reduces achievable dimensionality in manganese(II) systems [1]. The methyl groups on bmib introduce steric hindrance that directs the formation of complex 3D interpenetrated networks, whereas bimb tends to yield simpler 1D chain structures under comparable conditions [1].
| Evidence Dimension | Framework Dimensionality & Topology |
|---|---|
| Target Compound Data | 3D, 4-fold interpenetrated diamond-like {6^6} net; 3D, 3-fold interpenetrated {6^6} net [2] |
| Comparator Or Baseline | bimb in [Mn(bimb)₂(NCS)₂]ₙ: 1D double chain [1]; bimb in [Mn(bimb)₂(dca)₂]ₙ: 1D double chain [1] |
| Quantified Difference | Bmib forms 3D frameworks (up to 4-fold interpenetration) while bimb forms 1D chains. |
| Conditions | Hydrothermal/solvothermal synthesis with Mn(II) salts and various co-ligands. |
Why This Matters
The ability of bmib to form 3D interpenetrated frameworks, a feature not observed with bimb in these systems, is critical for applications requiring high surface area or guest-accessible porosity.
- [1] Zhang, Y.-M., Yang, Y., Ge, H.-Y., Li, B.-L., & Zhang, Y. (2008). Syntheses and structures of three manganese coordination polymers with 1,4-bis(imidazol-1-yl)butane. Journal of Coordination Chemistry, 61(5), 750–759. View Source
- [2] Inorganica Chimica Acta. (2013). A study of zinc(II) coordination polymers with identical meso-helix based on 1,4-bis(2-methyl-imidazol-1-yl)butane. Inorganica Chimica Acta, 402, 25–32. View Source
